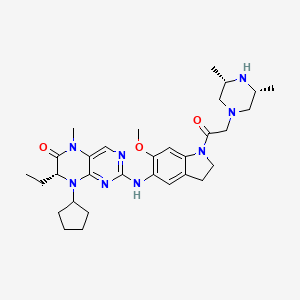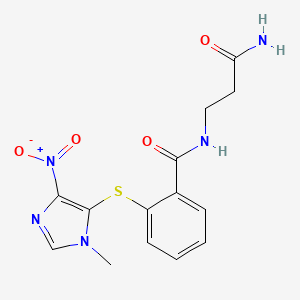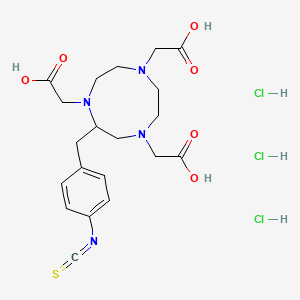
p-SCN-Bn-NOTA Trihydrochloride, Technical Grade
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-SCN-Bn-NOTA Trihydrochloride, Technical Grade: is a bifunctional chelating agent. It is a macrocyclic derivative of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and is used primarily for tumor pre-targeting. This compound is known for its ability to conjugate with peptides and radionuclides, making it highly valuable in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-SCN-Bn-NOTA Trihydrochloride involves the reaction of 2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid with hydrochloric acid to form the trihydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of p-SCN-Bn-NOTA Trihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the compound meets technical grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: p-SCN-Bn-NOTA Trihydrochloride primarily undergoes substitution reactions due to the presence of the isothiocyanate group. This group can react with various nucleophiles, including amines and thiols, to form stable conjugates .
Common Reagents and Conditions:
Reagents: Common reagents include peptides, proteins, and other biomolecules with nucleophilic groups.
Major Products: The major products formed from these reactions are conjugates of p-SCN-Bn-NOTA with peptides or proteins, which can be used for further applications in imaging and therapy .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p-SCN-Bn-NOTA Trihydrochloride is used as a chelating agent to form stable complexes with metal ions. These complexes are valuable in various analytical techniques and catalysis .
Biology: In biological research, this compound is used to label biomolecules for imaging studies. It is particularly useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) due to its ability to form stable complexes with radionuclides .
Medicine: In medicine, p-SCN-Bn-NOTA Trihydrochloride is used for tumor pre-targeting. It can be conjugated with antibodies or peptides that specifically target tumor cells, allowing for precise delivery of therapeutic radionuclides .
Industry: In the industrial sector, this compound is used in the development of diagnostic and therapeutic agents. Its ability to form stable complexes with metal ions makes it valuable in the production of radiopharmaceuticals .
Wirkmechanismus
The mechanism of action of p-SCN-Bn-NOTA Trihydrochloride involves its ability to chelate metal ions. The isothiocyanate group reacts with nucleophilic groups on biomolecules, forming stable conjugates. These conjugates can then bind to specific molecular targets, such as tumor cells, allowing for targeted imaging or therapy .
Vergleich Mit ähnlichen Verbindungen
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)
- NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)
Comparison: Compared to these similar compounds, p-SCN-Bn-NOTA Trihydrochloride offers unique advantages due to its bifunctional nature. The presence of the isothiocyanate group allows for easy conjugation with biomolecules, making it highly versatile for various applications. Additionally, its macrocyclic structure provides enhanced stability for metal ion complexes, which is crucial for imaging and therapeutic applications .
Eigenschaften
Molekularformel |
C20H29Cl3N4O6S |
|---|---|
Molekulargewicht |
559.9 g/mol |
IUPAC-Name |
2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C20H26N4O6S.3ClH/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31;;;/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30);3*1H |
InChI-Schlüssel |
UJYWTIBZBSADFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)

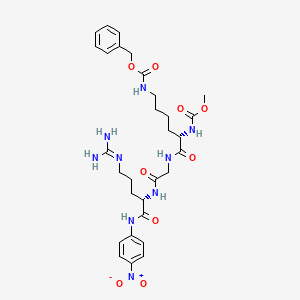

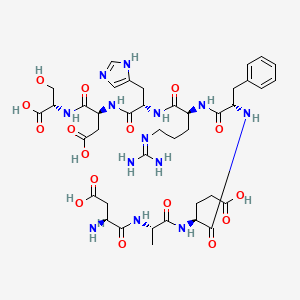
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
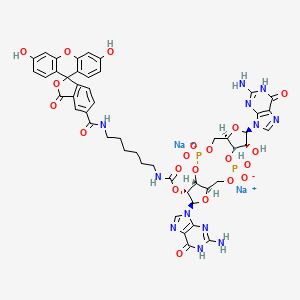
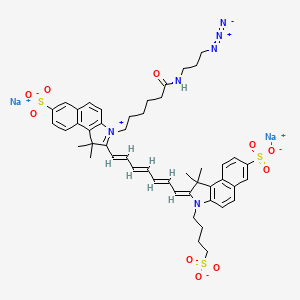
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B12369570.png)
![N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide](/img/structure/B12369572.png)

